molecular formula C11H13NO2 B13526335 2-(3,5-Dimethoxy-4-methylphenyl)acetonitrile

2-(3,5-Dimethoxy-4-methylphenyl)acetonitrile

Cat. No.: B13526335
M. Wt: 191.23 g/mol
InChI Key: JRSMHFCFNASSIG-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxy-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is characterized by the presence of two methoxy groups and a methyl group attached to a phenyl ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxy-4-methylphenyl)acetonitrile typically involves the reaction of 3,5-dimethoxy-4-methylbenzaldehyde with a suitable cyanide source under basic conditions . One common method involves the use of sodium cyanide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxy-4-methylphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,5-Dimethoxy-4-methylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxy-4-methylphenyl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a precursor to bioactive molecules that interact with enzymes, receptors, or other proteins in biological systems. The pathways involved depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethoxy-4-methylphenyl)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for synthesizing specific derivatives with desired properties .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(3,5-dimethoxy-4-methylphenyl)acetonitrile

InChI

InChI=1S/C11H13NO2/c1-8-10(13-2)6-9(4-5-12)7-11(8)14-3/h6-7H,4H2,1-3H3

InChI Key

JRSMHFCFNASSIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OC)CC#N)OC

Origin of Product

United States

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